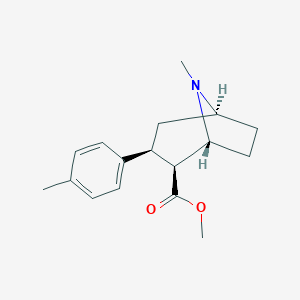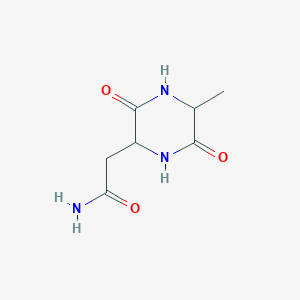
3-Acetyloxy-4-phenyl-2-azetidinone
Übersicht
Beschreibung
3-Acetyloxy-4-phenyl-2-azetidinone is a chemical compound with the molecular formula C11H11NO3 . It is a key chiral intermediate used in the semi-synthesis of paclitaxel (taxol), an anti-cancer compound .
Synthesis Analysis
The synthesis of 3-Acetyloxy-4-phenyl-2-azetidinone involves the reaction of a Schiff base with chlorobactyl chloride, which yields the corresponding azetidinone .Molecular Structure Analysis
The molecular structure of 3-Acetyloxy-4-phenyl-2-azetidinone consists of a four-membered azetidinone ring with an acetyloxy group at the 3-position and a phenyl group at the 4-position .Chemical Reactions Analysis
The chemical reactions involving 3-Acetyloxy-4-phenyl-2-azetidinone include the stereoselective enzymic hydrolysis of cis-3-(acetyloxy)-4-phenyl-2-azetidinone to the corresponding (S)-(-)-alcohol .Wissenschaftliche Forschungsanwendungen
Crystal Packing and Molecular Recognition in β-Lactams
3-Acetyloxy-4-phenyl-2-azetidinone plays a role in the study of molecular recognition in β-lactams. Research has shown that variations in crystal packing, influenced by hydrogen bonding and hydrophobic interactions, are key in understanding molecular recognition within these compounds (Basak et al., 2004).
Antimicrobial Properties
This compound has been utilized in the synthesis of azetidinone-based derivatives with notable antimicrobial properties. Studies have found these derivatives to be effective against bacteria like Escherichia coli and Bacillus subtilis, offering potential applications in antibacterial treatments (Baruah et al., 2018).
Synthesis of Carbapenem Precursors
The compound is used in the novel synthesis of acetoxyazetidinone, a precursor for carbapenem antibiotics. This synthesis involves specific oxidation processes and has implications for the development of new antibiotics (Laurent et al., 2004).
Anti-Tubercular Agents
Research on azetidinone derivatives, including 3-Acetyloxy-4-phenyl-2-azetidinone, has explored their potential as anti-tubercular agents. This includes the design and development of novel compounds with promising activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Cytotoxic Activity and Anticancer Applications
Some studies have synthesized trisubstituted azetidinone derivatives, including those based on 3-Acetyloxy-4-phenyl-2-azetidinone, to evaluate their cytotoxic activity. These compounds have shown anticancer effects in vitro, indicating potential applications in cancer treatment (Veinberg et al., 2003).
Synthesis of Cholesterol Absorption Inhibitors
The compound has been used in the synthesis of azetidinone derivatives as potential cholesterol absorption inhibitors, highlighting its versatility in the development of treatments for cardiovascular diseases (Rosenblum et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-oxo-4-phenylazetidin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSMLRVFPHDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyloxy-4-phenyl-2-azetidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)